Micheliolide
Overview
Description
Micheliolide is a sesquiterpene lactone derived from plants such as Magnolia grandiflora, Michelia compressa, and Michelia champaca . It has garnered significant attention due to its potent anti-inflammatory and anticancer properties . This compound exhibits a broad spectrum of medicinal properties, making it a promising candidate for drug development .
Mechanism of Action
Target of Action
Micheliolide (MCL) is a natural guaianolide sesquiterpene lactone (GSL) discovered in Michelia compressa and Michelia champaca plants . It has been shown to exert selective cytotoxic effects on CD34 + CD38 - leukemia stem cells (LSCs) . MCL also inhibits STAT3 and STAT5 phosphorylation through direct binding to these proteins .
Mode of Action
MCL interacts with its targets, primarily STAT3 and STAT5 proteins, by binding directly to them . This interaction inhibits the phosphorylation of STAT3 and STAT5, which are crucial for the survival and proliferation of cancer cells .
Biochemical Pathways
MCL affects several biochemical pathways. It has been found to suppress the activation of the IκBα/NF-κB pathway and the Akt pathway . Additionally, MCL inhibits the activation of c-Jun N-terminal kinase (JNK), p38 MAPK kinase, and extracellular signal-regulated kinases 1/2 (ERK1/2) . Moreover, MCL promotes the expression of the antioxidant protein heme oxygenase-1 (HO-1) by enhancing NF-E2-related factor 2 (Nrf2) activity .
Pharmacokinetics
Mcl is known to be a chief constituent of various plants, suggesting that it is well-absorbed and distributed in these organisms
Result of Action
MCL has been found to possess promising antileukemic activity, including the ability to target and kill leukemia stem cells . It reduces cell viability and induces apoptosis in a dose-dependent manner in various cell lines . MCL also suppresses the production of pro-inflammatory cytokines and mediators such as iNOS, COX-2, TNF-α, IL-6, and IL-1β .
Biochemical Analysis
Biochemical Properties
Micheliolide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound modulates signaling cascades such as the PI3K/Akt and NF-κB pathways . It also inhibits the MAPK pathway in chondrocytes, reducing inflammation . Additionally, this compound binds to STAT3 and STAT5 proteins, inhibiting their activities and thus exerting therapeutic effects in myeloproliferative neoplasms .
Cellular Effects
This compound influences various cellular processes and cell types. It induces apoptosis by arresting the cell cycle at different phases (G1/G0, S, and G2/M) in many cancer cell lines . This compound also reduces cell viability and induces apoptosis in myeloproliferative neoplasm cell lines . Furthermore, it inhibits interleukin-1β-induced inflammation in chondrocytes by downregulating the MAPK pathway .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It inhibits the phosphorylation of STAT3 and STAT5 by directly binding to these proteins . This compound also modulates the PI3K/Akt and NF-κB pathways, contributing to its anticancer activity . Additionally, it promotes the degradation of hypoxia-inducible factor-1α (HIF-1α) via the ubiquitin-proteasome system, enhancing radiosensitivity in non-small-cell lung cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed to reduce cell viability and induce apoptosis in a dose-dependent manner . This compound also exhibits stability in vivo, making it a promising candidate for long-term therapeutic applications
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a murine model of rheumatoid arthritis, this compound significantly reduced the severity of arthritis and suppressed the degeneration of articular cartilage . In myeloproliferative neoplasm models, this compound reduced cell viability and induced apoptosis in a dose-dependent manner . High doses of this compound have been associated with increased apoptosis and reduced cell viability .
Metabolic Pathways
This compound is involved in several metabolic pathways. It modulates the PI3K/Akt and NF-κB pathways, contributing to its anticancer activity . This compound also inhibits the MAPK pathway in chondrocytes, reducing inflammation . Additionally, it interacts with enzymes such as cyclooxygenase 2 and inducible nitric oxide synthase, further influencing metabolic processes .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation . This compound’s ability to modulate signaling pathways also influences its distribution within cells .
Subcellular Localization
This compound’s subcellular localization affects its activity and function. It promotes the degradation of HIF-1α in the cytoplasm via the ubiquitin-proteasome system . This compound also targets specific compartments within cells, such as the nucleus, where it inhibits the phosphorylation of STAT3 and STAT5 . These targeting signals and post-translational modifications are crucial for its therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
Micheliolide can be synthesized through various methods, including chemoenzymatic synthesis. One approach involves the use of engineered P450 catalysts for the regio- and stereoselective hydroxylation of this compound at specific aliphatic positions . This method allows for the late-stage diversification of the molecule, enabling the creation of novel this compound analogs with enhanced biological activity .
Industrial Production Methods
Industrial production of this compound derivatives involves modifications at positions C2 and C14 using chemoenzymatic methods . These methods enable the production of this compound derivatives with improved pharmacological properties, making them suitable for use as anticancer and anti-inflammatory agents .
Chemical Reactions Analysis
Types of Reactions
Micheliolide undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the molecule to enhance its biological activity and pharmacokinetic properties .
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and various catalysts . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired modifications are achieved .
Major Products Formed
The major products formed from the chemical reactions of this compound include its derivatives with modifications at specific positions, such as the hydroxyl group at the C4 position . These derivatives have shown significant activity against various cancer cell lines, including acute myelogenous leukemia .
Scientific Research Applications
Micheliolide has been extensively studied for its scientific research applications in various fields:
Chemistry: This compound derivatives are used as molecular probes to explore specific targets in cancer cell lines.
Medicine: This compound exhibits potent anticancer activity by modulating signaling pathways such as PI3K/Akt and NF-κB.
Industry: This compound derivatives are being developed as novel anticancer and anti-inflammatory agents.
Comparison with Similar Compounds
Micheliolide is unique among sesquiterpene lactones due to its stability and potent biological activity . Similar compounds include parthenolide and other sesquiterpene lactones, which also exhibit anti-inflammatory and anticancer properties . this compound’s enhanced stability and ability to target multiple signaling pathways make it a promising candidate for drug development .
Properties
IUPAC Name |
(3aS,9R,9aS,9bS)-9-hydroxy-6,9-dimethyl-3-methylidene-4,5,7,8,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-8-4-5-11-9(2)14(16)18-13(11)12-10(8)6-7-15(12,3)17/h11-13,17H,2,4-7H2,1,3H3/t11-,12-,13-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJAFOWISVMOJY-PWNZVWSESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC(C2C3C(CC1)C(=C)C(=O)O3)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2CC[C@@]([C@@H]2[C@@H]3[C@@H](CC1)C(=C)C(=O)O3)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20331787 | |
Record name | MICHELIOLIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20331787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68370-47-8 | |
Record name | Micheliolide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68370-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | MICHELIOLIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20331787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.